5-bromo-2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]benzamide
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Overview
Description
5-bromo-2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]benzamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes bromine, chlorine, and benzamide functional groups. It is often used as an intermediate in the synthesis of more complex molecules and has potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid and 2-chlorobenzoyl chloride.
Formation of Amide Bond: The 2-chlorobenzoyl chloride is reacted with 3-aminophenylamine to form 3-[(2-chlorobenzoyl)amino]phenylamine.
Final Coupling: The intermediate is then coupled with 5-bromo-2-chlorobenzoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yield and purity. The process may include:
Catalysts: Use of palladium or other metal catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents like dimethylformamide or dichloromethane.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen or alkyl groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
5-bromo-2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-isopropylbenzamide: Similar structure but with an isopropyl group instead of the 3-[(2-chlorobenzoyl)amino]phenyl group.
Indole Derivatives: Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, which have different core structures but similar functional groups
Uniqueness
5-bromo-2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]benzamide is unique due to its specific combination of bromine, chlorine, and benzamide groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C20H13BrCl2N2O2 |
---|---|
Molecular Weight |
464.1 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-[3-[(2-chlorobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H13BrCl2N2O2/c21-12-8-9-18(23)16(10-12)20(27)25-14-5-3-4-13(11-14)24-19(26)15-6-1-2-7-17(15)22/h1-11H,(H,24,26)(H,25,27) |
InChI Key |
HYIQGVXVBZUMSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)Cl |
Origin of Product |
United States |
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